4-(Propyloxy)-7-trans-styrylvisnagin

Descripción

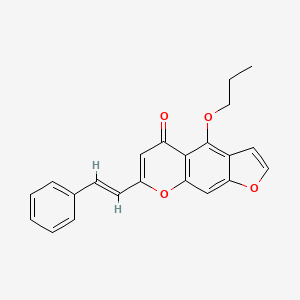

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H18O4 |

|---|---|

Peso molecular |

346.4 g/mol |

Nombre IUPAC |

7-[(E)-2-phenylethenyl]-4-propoxyfuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C22H18O4/c1-2-11-25-22-17-10-12-24-19(17)14-20-21(22)18(23)13-16(26-20)9-8-15-6-4-3-5-7-15/h3-10,12-14H,2,11H2,1H3/b9-8+ |

Clave InChI |

RCPBGBWHKGZPFO-CMDGGOBGSA-N |

SMILES |

CCCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4 |

SMILES isomérico |

CCCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)/C=C/C4=CC=CC=C4 |

SMILES canónico |

CCCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MRS1084; MRS 1084; MRS-1084 . |

Origen del producto |

United States |

Synthetic Strategies and Methodologies for 4 Propyloxy 7 Trans Styrylvisnagin

Precursor Selection and Derivatization Approaches from Visnagin (B192663)

The logical and most common precursor for the synthesis of 4-(propyloxy)-7-trans-styrylvisnagin is visnagin itself. Visnagin, a furanochromone that can be isolated from the fruits of Ammi visnaga, possesses the core heterocyclic structure required for the target molecule. nih.gov The synthesis plan, therefore, revolves around the functionalization of the visnagin scaffold at the 4- and 7-positions.

The derivatization strategy involves two key transformations:

Modification at the 4-position to replace the existing methoxy (B1213986) group with a propyloxy group.

Introduction of a trans-styryl substituent at the 7-position.

This necessitates a synthetic pathway that begins with the demethylation of visnagin to yield 4-hydroxyvisnagin, also known as khellol. This intermediate then serves as the platform for the subsequent introduction of the propyloxy and styryl moieties.

Regioselective Functionalization at the 4-Position with Propyloxy Moiety

The introduction of the propyloxy group at the 4-position is a critical step that requires initial demethylation of the methoxy group present in visnagin.

O-Demethylation of Visnagin

The cleavage of the aryl methyl ether at the 4-position of visnagin is the first synthetic hurdle. Various reagents are known to effect the demethylation of aryl methyl ethers. chim.itrsc.org The choice of reagent is crucial to ensure selectivity and avoid unwanted side reactions on the sensitive furan (B31954) and pyrone rings. Common methods include the use of strong acids like hydrobromic acid or Lewis acids such as boron tribromide. More recently, nucleophilic reagents have been employed for their milder reaction conditions.

Table 1: Potential Reagents for O-Demethylation of Visnagin

| Reagent Class | Specific Reagent | Plausible Conditions | Potential Challenges |

| Brønsted Acids | HBr | Acetic acid, reflux | Harsh conditions, potential for side reactions |

| Lewis Acids | BBr₃ | Dichloromethane, low temperature | Stoichiometric amounts required, moisture sensitive |

| Nucleophiles | L-Selectride® | THF, reflux | Bulky reagent, potential for low yield |

| --- | Iodotrimethylsilane | Acetonitrile (B52724), reflux | May require in situ generation |

The product of this reaction, 4-hydroxyvisnagin (khellol), is the key intermediate for the next step.

Williamson Ether Synthesis for Propyloxy Group Introduction

With 4-hydroxyvisnagin in hand, the propyloxy group can be introduced via the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The reaction proceeds in two stages:

Deprotonation: 4-hydroxyvisnagin is treated with a suitable base to form the corresponding phenoxide. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Nucleophilic Substitution: The resulting phenoxide is then reacted with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The reaction proceeds via an Sₙ2 mechanism. wikipedia.org

The general reaction is as follows:

4-hydroxyvisnagin + Base → 4-visnagin-phenoxide 4-visnagin-phenoxide + CH₃CH₂CH₂-X → 4-(propyloxy)visnagin + X⁻

The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile typically favoring Sₙ2 reactions.

Stereoselective Introduction of the trans-Styryl Substituent at the 7-Position

The introduction of the trans-styryl group at the 7-position of the 4-(propyloxy)visnagin intermediate can be achieved through several modern synthetic methodologies. This typically requires prior functionalization of the 7-position to introduce a suitable reactive handle.

Functionalization of the 7-Position

The 7-position of the chromone (B188151) ring is not inherently reactive towards substitution. Therefore, an activating group must be introduced. Two common strategies are:

Halogenation: Introduction of a halogen, typically bromine or iodine, at the 7-position would create a substrate suitable for palladium-catalyzed cross-coupling reactions.

Formylation: The introduction of an aldehyde group (-CHO) at the 7-position via a reaction such as the Vilsmeier-Haack reaction would provide a handle for a Wittig-type reaction. ijpcbs.comwikipedia.orgorganic-chemistry.orgyoutube.comchemistrysteps.com

Palladium-Catalyzed Heck Reaction

If a 7-halo-4-(propyloxy)visnagin intermediate is synthesized, the trans-styryl group can be introduced using the Heck reaction. organic-chemistry.orgmdpi.com This palladium-catalyzed reaction couples the aryl halide with styrene (B11656) in the presence of a base. sctunisie.orgresearchgate.net The Heck reaction is known for its high stereoselectivity, generally favoring the formation of the trans (E) isomer. organic-chemistry.orgnih.gov

Key components of the Heck reaction include:

Palladium Catalyst: Pd(OAc)₂ or PdCl₂ with a phosphine (B1218219) ligand like PPh₃.

Base: Triethylamine (Et₃N) or potassium carbonate (K₂CO₃).

Solvent: DMF or acetonitrile.

The reaction mechanism involves an oxidative addition, migratory insertion, and β-hydride elimination sequence.

Wittig Reaction

Alternatively, if 7-formyl-4-(propyloxy)visnagin is prepared, the styryl group can be introduced via the Wittig reaction. mnstate.eduudel.eduumkc.eduyoutube.comyoutube.com This reaction involves the treatment of the aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride) and a strong base.

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For the synthesis of the trans-alkene, stabilized ylides or the Schlosser modification of the reaction with non-stabilized ylides are often employed. youtube.com

Table 2: Comparison of Heck and Wittig Reactions for Styryl Group Introduction

| Feature | Heck Reaction | Wittig Reaction |

| Precursor | 7-halo-4-(propyloxy)visnagin | 7-formyl-4-(propyloxy)visnagin |

| Key Reagents | Styrene, Pd catalyst, base | Benzyltriphenylphosphonium salt, base |

| Stereoselectivity | Generally high for trans isomer | Dependent on ylide and conditions |

| Byproducts | Stoichiometric salts | Triphenylphosphine oxide |

Synthetic Route Optimization and Efficiency Analysis

Optimization of the synthetic route is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. Each step of the proposed synthesis would require careful optimization of various parameters.

Table 3: Parameters for Optimization in the Synthesis of this compound

| Synthetic Step | Key Parameters for Optimization |

| O-Demethylation | Choice of demethylating agent, reaction temperature, reaction time. |

| Williamson Ether Synthesis | Choice of base and solvent, reaction temperature, stoichiometry of propyl halide. |

| Functionalization at C-7 | Reagent concentration, reaction temperature, and time for halogenation or formylation. |

| Heck/Wittig Reaction | Catalyst/ligand selection (Heck), base selection, solvent, temperature, and reaction time. |

Analytical Methodologies for Compound Identification and Purity Assessment

The identification and purity assessment of the synthesized this compound and all intermediates would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the final compound and all synthetic intermediates. microcombichem.comnih.gov The proton NMR spectrum would be expected to show characteristic signals for the propyloxy group, the trans-vinylic protons of the styryl moiety (with a large coupling constant, typically >15 Hz), and the aromatic protons of the visnagin core and the styryl group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy would help to identify key functional groups, such as the carbonyl group of the pyrone ring and the carbon-carbon double bond of the styryl group.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the progress of reactions and assessing the purity of the final product. microcombichem.com A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Thin-Layer Chromatography (TLC): TLC would be used for rapid qualitative monitoring of reactions and for preliminary purification assessments.

The combination of these analytical techniques would provide comprehensive data to confirm the identity, structure, and purity of the synthesized this compound.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific pharmacological data available for the compound “this compound” corresponding to the detailed outline requested.

Extensive searches for this specific molecule did not yield any research findings, data tables, or publications detailing its activity, specificity, potency, or binding affinities related to:

Adenosine Receptors (A3, A1, A2A)

Monoamine Oxidase (MAO) isoforms

Cyclooxygenase (COX) pathways, including COX-2

Cytochrome P450 Family 1 (CYP1) enzymes

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information solely on “this compound” at this time. The required detailed research findings for the specified pharmacological profiling and molecular targets are not present in the accessible literature.

Pharmacological Profiling and Molecular Targets of 4 Propyloxy 7 Trans Styrylvisnagin

Interaction with Bacterial Efflux Pumps (e.g., NorA protein)

There is currently no specific scientific evidence available that describes the interaction of 4-(Propyloxy)-7-trans-styrylvisnagin with bacterial efflux pumps, including the well-characterized NorA protein from Staphylococcus aureus. The NorA efflux pump is a significant contributor to antibiotic resistance in this bacterium, actively transporting a wide range of antimicrobial agents out of the cell, thereby reducing their intracellular concentration and efficacy.

While some research has explored the potential of other, structurally distinct, styryl-containing compounds as efflux pump inhibitors, these findings cannot be directly extrapolated to this compound. The inhibitory activity of such compounds is highly dependent on their specific chemical structures and their ability to bind to and obstruct the function of the efflux pump. Without dedicated experimental investigation, any potential activity of this compound as a NorA efflux pump inhibitor remains speculative.

Due to the absence of research in this specific area, no data tables on the inhibitory concentrations (e.g., IC₅₀) or the potentiation of antibiotic activity for this compound are available.

Investigational Mechanisms of Action and Target Engagement

The investigational mechanisms of action and specific molecular targets for this compound have not been elucidated in the available scientific literature. Research into the parent compound, visnagin (B192663), and its various derivatives has identified a range of pharmacological effects, including anti-inflammatory, analgesic, and herbicidal properties. These activities are attributed to interactions with various biological targets.

For instance, some visnagin and benzofuran-based molecules have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors, which accounts for their anti-inflammatory effects. However, it is crucial to note that the addition of the propyloxy and trans-styryl groups to the visnagin scaffold, as seen in this compound, can significantly alter its physicochemical properties and, consequently, its biological activity and target engagement profile.

A study on 2-styryl visnagin derivatives did report general antibacterial activity, but it did not delve into the specific mechanisms of action or investigate efflux pump inhibition. Therefore, the precise molecular pathways and protein interactions through which this compound may exert any biological effects are yet to be determined.

Future Research Trajectories and Academic Perspectives on 4 Propyloxy 7 Trans Styrylvisnagin

Exploration of Advanced Synthetic Methodologies for Diverse Analogs

The future development of 4-(Propyloxy)-7-trans-styrylvisnagin as a therapeutic lead is contingent on the ability to generate a diverse library of analogs for structure-activity relationship (SAR) studies. Current synthetic routes to similar furocoumarin and stilbene (B7821643) derivatives can be adapted and optimized. nih.govrsc.org Advanced methodologies, including microwave-assisted synthesis and modern cross-coupling reactions, are poised to accelerate this process. researchgate.netmdpi.com

Future synthetic strategies will likely focus on three key areas of the molecule:

Modification of the Propyloxy Group: Exploration of different ether linkages at the C4 position by varying alkyl chain length, introducing branching, or incorporating cyclic structures could significantly influence lipophilicity and target engagement.

Substitution of the Styryl Moiety: The phenyl ring of the styryl group is a prime candidate for substitution. Introducing various electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, potentially enhancing potency and selectivity for specific biological targets.

Modification of the Furocoumarin Core: While more synthetically challenging, modifications to the core heterocyclic system could yield novel scaffolds with entirely new pharmacological profiles.

These synthetic endeavors can be guided by combinatorial chemistry principles to rapidly produce a wide array of derivatives for high-throughput screening.

Table 1: Proposed Synthetic Strategies for Analog Generation

| Target Moiety | Synthetic Approach | Potential Outcome | Relevant Literature Precedent |

|---|---|---|---|

| C4-Propyloxy Chain | Williamson ether synthesis with diverse alkyl halides | Modulation of solubility, lipophilicity, and metabolic stability | Synthesis of O-Alkyl analogues of Khellin and Visnagin (B192663) nih.gov |

| Styryl Phenyl Ring | Suzuki or Heck cross-coupling reactions with substituted arylboronic acids/halides | Alteration of electronic properties to fine-tune target binding and selectivity | Advances in stilbene derivative synthesis via cross-coupling rsc.org |

| Furocoumarin Core | Multi-step heterocyclic synthesis from functionalized phenols and furans | Creation of novel scaffolds with unique biological activity profiles | General furocoumarin synthesis researchgate.net |

| Overall Synthesis | Microwave-assisted organic synthesis (MAOS) | Reduced reaction times and increased yields for rapid library generation | Microwave synthesis of triazine mdpi.com and thiazine (B8601807) derivatives nih.gov |

Discovery of Novel Biological Targets and Polypharmacology

The parent compound, visnagin, exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects, suggesting it interacts with multiple biological targets. nih.goveuropeanreview.org This inherent "polypharmacology"—the ability of a single compound to modulate multiple targets—is increasingly viewed as a desirable trait for treating complex multifactorial diseases. nih.gov It is highly probable that this compound also possesses such characteristics.

Future research must focus on systematically identifying its molecular targets. An initial approach would involve screening the compound against panels of receptors, enzymes, and ion channels known to be modulated by visnagin and other furocoumarins. This includes, but is not limited to, cyclooxygenase (COX) enzymes, various protein kinases, and calcium channels. europeanreview.orgnih.gov

Unbiased, large-scale screening methodologies will be crucial for discovering entirely novel targets. Techniques such as chemical proteomics, affinity chromatography, and computational target prediction can provide comprehensive insights into the compound's interactome. youtube.com Identifying these off-target interactions is essential not only for uncovering new therapeutic applications but also for understanding potential side effects. nih.gov

Deeper Mechanistic Characterization at the Molecular and Cellular Levels

A thorough understanding of how this compound exerts its effects at the molecular and cellular levels is critical for its rational development. Research on visnagin has implicated several key signaling pathways, including the NF-κB, Nrf2, and PPARγ pathways, which are central to inflammation and oxidative stress responses. nih.govresearchgate.net Furocoumarins are also known to induce programmed cell death pathways like apoptosis and autophagy in cancer cells. nih.gov

Future mechanistic studies on this compound should investigate its impact on these established pathways. Advanced molecular biology techniques will be indispensable for this characterization.

Table 2: Methodologies for Mechanistic Characterization

| Research Question | Proposed Technique | Expected Information |

|---|---|---|

| Which genes are regulated by the compound? | Transcriptomics (RNA-Seq) | Global view of gene expression changes, identification of affected pathways |

| How are protein expression and signaling altered? | Proteomics (Mass Spectrometry), Western Blotting | Identification of protein targets and quantification of key signaling node activation (e.g., phosphorylation) |

| Does the compound affect key transcription factors? | Reporter Gene Assays (e.g., NF-κB luciferase) | Direct measurement of the activation or inhibition of specific signaling pathways |

| What is the impact on cellular organelles? | Confocal Microscopy, Mitochondrial Function Assays | Visualization of subcellular localization and assessment of effects on mitochondrial health and reactive oxygen species (ROS) production |

These investigations will provide a detailed molecular blueprint of the compound's mechanism of action, facilitating its optimization and targeted application in specific disease contexts.

Development of Advanced in vitro and in vivo Models for Efficacy Assessment

To accurately predict the therapeutic potential of this compound, it is essential to move beyond simple cell-line-based assays and traditional animal models. The development and application of more sophisticated, physiologically relevant models are a key future trajectory.

For in vitro studies, the focus will shift towards three-dimensional (3D) culture systems that better mimic the complexity of human tissues. This includes:

Organoids: Self-organizing 3D structures derived from stem cells that recapitulate the architecture and function of organs like the heart, liver, or intestine.

Spheroids: 3D aggregates of one or more cell types, commonly used in cancer research to model the tumor microenvironment.

Organs-on-a-chip: Microfluidic devices that simulate the physiological conditions and mechanical forces within human organs.

For in vivo assessment, while standard rodent models of disease will remain important, there is a need to incorporate more advanced models. Genetically engineered mouse models (GEMMs) that carry specific human disease-causing mutations can offer more accurate predictions of efficacy. Furthermore, the use of patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, is becoming the gold standard for preclinical oncology drug development.

Strategic Integration into Multi-Targeted Drug Design Paradigms

The ultimate goal is to strategically leverage the this compound scaffold within modern, multi-targeted drug design paradigms. nih.gov This involves moving away from the "one drug, one target" model and intentionally designing molecules that modulate multiple nodes in a disease network. The polypharmacological nature of the parent visnagin scaffold makes it an ideal starting point for such endeavors. nih.gov

Computational tools and artificial intelligence will play a central role in this process. nih.govnih.gov Structure-based drug design, utilizing techniques like molecular docking and pharmacophore modeling, can be used to optimize the scaffold's interaction with multiple desired targets simultaneously. youtube.comopenreview.net Generative models can explore the vast chemical space around the core structure to propose novel analogs with optimized multi-target profiles and desirable drug-like properties. arxiv.org

This integrated approach will involve iterative cycles of computational design, chemical synthesis, and biological testing. By combining the inherent multi-target potential of the furocoumarin scaffold with advanced computational methods, researchers can rationally design next-generation therapeutics based on this compound for complex diseases such as cancer, cardiovascular disorders, and chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Propyloxy)-7-trans-styrylvisnagin, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling reactions (e.g., Heck or Suzuki-Miyaura) to introduce the styryl group. Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., palladium-based catalysts at 2–5 mol%). Orthogonal experimental design (e.g., Taguchi or fractional factorial design) can systematically optimize these parameters to maximize yield . For example, varying molar ratios of precursors and monitoring reaction kinetics via HPLC can identify rate-limiting steps .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm proton environments and carbon frameworks, with emphasis on trans-configuration of the styryl group (J = 16 Hz for trans coupling).

- High-resolution mass spectrometry (HRMS) to verify molecular mass and isotopic patterns.

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation. PubChem and EPA DSSTox databases provide comparative spectral data for cross-validation .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Standard assays include:

- Cytotoxicity screening (MTT or resazurin assays) against cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.

- Enzyme inhibition studies (e.g., kinase or protease assays) using fluorogenic substrates and kinetic analysis.

- Antimicrobial testing via broth microdilution (CLSI guidelines) for MIC/MBC determination. Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates are critical to minimize variability .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for large-scale synthesis of this compound?

- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst loading, and solvent ratio) at two levels. Response surface methodology (RSM) models interactions between variables, identifying optimal conditions. For instance, a central composite design (CCD) with ANOVA analysis can reveal non-linear relationships, such as solvent polarity’s quadratic effect on yield. Software tools (e.g., Design-Expert® or JMP®) automate data analysis and generate predictive models .

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity or serum concentration). A meta-analysis framework should:

- Standardize datasets by normalizing IC₅₀ values to common reference compounds.

- Apply multivariate regression to control for confounding variables (e.g., pH, incubation time).

- Validate hypotheses via knock-in/knockout models (e.g., CRISPR-Cas9) to isolate target pathways. Computational validation (e.g., molecular docking) using Schrödinger Suite or AutoDock Vina can reconcile in vitro/in silico discrepancies .

Q. What computational strategies predict the pharmacokinetic and toxicological profiles of this compound?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME or ADMETlab2.0 estimate bioavailability, BBB permeability, and hepatotoxicity using QSAR models.

- Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability to plasma proteins (e.g., albumin).

- Toxicogenomics : Pathway enrichment analysis (via Gene Ontology or KEGG) identifies off-target effects using RNA-seq data from treated cell lines .

Q. How to address stability challenges in this compound during long-term storage or in vivo administration?

- Methodological Answer : Stability studies under ICH guidelines (Q1A) include:

- Forced degradation (heat, light, pH extremes) monitored via HPLC-UV/PDA.

- Lyophilization with cryoprotectants (e.g., trehalose) for solid-state stability.

- Encapsulation in PLGA nanoparticles to enhance aqueous solubility and reduce hydrolysis. Accelerated stability testing (40°C/75% RH) predicts shelf-life using Arrhenius kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.